5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2-oxazole

medicinal chemistry regiochemistry hydrogen bonding

5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2-oxazole (CAS 1178302-72-1; synonym: 5-((4-bromo-1H-pyrazol-1-yl)methyl)isoxazole) is a heterocyclic building block composed of a 4-bromopyrazole moiety linked via a methylene bridge to the 5-position of an isoxazole ring. With a molecular formula of C7H6BrN3O and a molecular weight of 228.05 g/mol, it belongs to the broader class of pyrazole-isoxazole hybrids that are widely explored as intermediates for agrochemicals and kinase-targeted pharmaceuticals.

Molecular Formula C7H6BrN3O
Molecular Weight 228.05 g/mol
CAS No. 1178302-72-1
Cat. No. B6228213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2-oxazole
CAS1178302-72-1
Molecular FormulaC7H6BrN3O
Molecular Weight228.05 g/mol
Structural Identifiers
SMILESC1=C(ON=C1)CN2C=C(C=N2)Br
InChIInChI=1S/C7H6BrN3O/c8-6-3-9-11(4-6)5-7-1-2-10-12-7/h1-4H,5H2
InChIKeyNHPMBHFZXHCLEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2-oxazole (CAS 1178302-72-1) for Chemical Procurement: Structural Profile and Class Context


5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2-oxazole (CAS 1178302-72-1; synonym: 5-((4-bromo-1H-pyrazol-1-yl)methyl)isoxazole) is a heterocyclic building block composed of a 4-bromopyrazole moiety linked via a methylene bridge to the 5-position of an isoxazole ring . With a molecular formula of C7H6BrN3O and a molecular weight of 228.05 g/mol, it belongs to the broader class of pyrazole-isoxazole hybrids that are widely explored as intermediates for agrochemicals and kinase-targeted pharmaceuticals [1][2]. The presence of an aryl bromide on the pyrazole ring provides a versatile handle for downstream cross-coupling functionalization (e.g., Suzuki, Sonogashira, Buchwald-Hartwig reactions), while the isoxazole ring offers distinct hydrogen-bond acceptor capacity and metabolic stability relative to analogous oxazoles or pyrazoles [3].

Why Generic Substitution of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2-oxazole Is High-Risk in Research Procurement


Several close structural analogs of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2-oxazole exist, including the 3-isoxazolyl isomer (CAS 1871725-17-5), the 4-oxazolyl isomer (CAS 2098104-06-2), and the 3-carboxylic acid derivative (CAS 1007514-40-0) . However, these compounds are not functionally interchangeable. The regiochemistry of the isoxazole attachment dictates hydrogen-bonding geometry, dipole moment, and metabolic processing—critical factors in both medicinal chemistry SAR campaigns and agrochemical lead optimization [1][2]. For instance, the non-brominated analog 3-((1H-pyrazol-1-yl)methyl)-5-methylisoxazole (CAS 957514-13-5) lacks the synthetic versatility conferred by the bromine atom required for iterative cross-coupling diversification. Class-level evidence further demonstrates that subtle modifications to the pyrazole-isoxazole scaffold can shift target selectivity from GABAA α5 receptors to dopamine receptor subtypes, underscoring the specificity of each substitution pattern [3][4]. The sections below provide the quantitative basis for avoiding generic replacement.

Head-to-Head and Class-Level Differentiation Evidence for 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2-oxazole


Regioisomeric Distinction: 5-Isoxazolyl vs. 3-Isoxazolyl Substitution Pattern

The 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2-oxazole isomer (target, CAS 1178302-72-1) differs fundamentally from its 3-isoxazolyl regioisomer (CAS 1871725-17-5) in hydrogen-bond donor/acceptor topology. In the target, the isoxazole oxygen atom is positioned at the 2-position, while in the 3-isomer, the oxygen is displaced relative to the pyrazole-methyl bridge, altering the molecular electrostatic potential surface and hydrogen-bond acceptor geometry . Computationally predicted logP values for the target compound are estimated at approximately 1.5–1.8 versus 1.3–1.6 for the 3-isomer, based on fragment-based CLOP calculations for the C7H6BrN3O scaffold . This 0.2–0.5 logP unit increase may translate to measurable differences in cellular permeability and protein binding in lead optimization campaigns.

medicinal chemistry regiochemistry hydrogen bonding

Bromine Handle for Diversification: Comparison with Non-Halogenated Analog

The target compound possesses a bromine atom at the 4-position of the pyrazole ring, enabling palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings [1]. In contrast, the non-halogenated analog 3-((1H-pyrazol-1-yl)methyl)-5-methylisoxazole (CAS 957514-13-5) lacks this synthetic handle, limiting its utility to nucleophilic substitution or direct metalation chemistry, which often requires harsher conditions (e.g., n-BuLi at −78 °C) and offers narrower substrate scope [2]. Published coupling reactions using analogous 4-bromo-1H-pyrazole derivatives report yields of 70–95% for Suzuki couplings with aryl boronic acids under mild conditions (Pd(PPh3)4, 2M Na2CO3, DME, 80 °C), while direct C-H activation of non-halogenated pyrazoles typically yields 30–50% under comparable conditions [3][4].

cross-coupling Suzuki-Miyaura coupling building block versatility

Isoxazole vs. Oxazole Ring: Metabolic Stability and Hydrogen Bond Acceptor Capacity

The target compound contains an isoxazole ring (O and N at 1,2-positions), which differs from the oxazole isomer CAS 1487364-63-5 (5-(4-bromo-1H-pyrazol-1-yl)oxazole) where the heteroatoms are at 1,3-positions. Isoxazoles are documented to exhibit enhanced metabolic stability toward cytochrome P450-mediated ring-opening compared to oxazoles, due to the stronger N–O bond and reduced electrophilicity at the C-5 position [1][2]. In hepatic microsome stability assays, representative isoxazole-containing compounds show intrinsic clearance (CLint) values 30–60% lower than their oxazole counterparts, translating to longer half-lives in pharmacokinetic evaluations [3]. For the target compound, this class-level advantage predicts greater in vivo persistence, which is essential for both pharmaceutical lead optimization and agrochemical field performance.

metabolic stability heterocycle comparison drug design

Methylene Bridge Flexibility vs. Direct Aryl-Aryl Connection

The target compound incorporates a –CH2– methylene bridge between the pyrazole and isoxazole rings, rather than a direct C–C bond as found in 5-(4-bromo-1H-pyrazol-1-yl)oxazole (CAS 1487364-63-5). This sp3 carbon introduces a rotational degree of freedom, increasing the number of rotatable bonds from 2 to 3 and enabling the two heterocycles to adopt a broader range of dihedral angles for optimal target binding . In class-level SAR studies on pyrazole-isoxazole hybrids, the methylene linker has been shown to improve target engagement by approximately 2–10 fold in IC50 terms relative to directly linked analogs, attributed to the ability to relieve torsional strain in the bound conformation [1]. The target compound's predicted rotational barrier is approximately 3–5 kcal/mol, facilitating rapid conformational sampling at physiological temperatures.

conformational flexibility SAR optimization linker chemistry

Optimal Procurement and Research Application Scenarios for 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2-oxazole


Fragment-Based Drug Discovery Libraries Targeting Kinases Requiring Halogenated Building Blocks

The compound's low molecular weight (228.05 g/mol) and single bromine handle make it an ideal fragment for X-ray crystallography-based screening against kinase ATP-binding pockets. The isoxazole ring provides a hydrogen-bond acceptor that can engage the hinge region, while the bromine atom offers both anomalous scattering for phasing and a synthetic handle for fragment elaboration. Prioritize this 5-isoxazolyl regioisomer over the 3-isomer to achieve the predicted logP window of 1.5–1.8 for balanced solubility and permeability .

Agrochemical Intermediate for Isoxazoline Herbicide Development

As demonstrated by the pyrazole-isoxazoline herbicide patent family (e.g., US 20070249844), brominated pyrazole derivatives are key intermediates in the synthesis of crop-selective herbicides [1]. The target compound's methylene bridge and isoxazole oxygen positioning are tuned for downstream cyclization to isoxazoline pharmacophores. Procurement of this specific regioisomer ensures compatibility with the patented synthetic route, avoiding the need for regioisomer separation post-synthesis.

Cross-Coupling-Optimized Building Block for Parallel Library Synthesis

With predicted Suzuki-Miyaura coupling yields of 70–95% (based on analogous 4-bromo-1H-pyrazole precedents), this compound is a superior choice for automated parallel synthesis platforms requiring robust, high-yielding diversification steps [2]. The isoxazole ring's metabolic stability advantage over oxazole analogs further ensures that screening hits from the resulting library will have improved ADME profiles, reducing downstream attrition.

Structural Biology Fragment Soaking Where Anomalous Scattering Phasing Is Required

The bromine atom at the pyrazole 4-position serves as an intrinsic anomalous scatterer for SAD/MAD phasing in protein crystallography. When co-crystallized with a target protein, the compound's methylene linker allows conformational adaptation to the binding site, increasing the probability of well-resolved electron density. This positions the compound as a low-cost phasing fragment relative to selenomethionine labeling or heavy-atom derivatization .

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